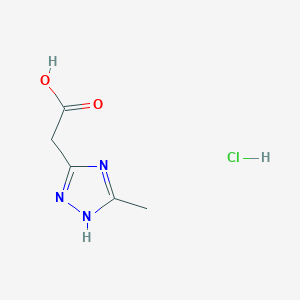
2-(3-Methyl-1h-1,2,4-triazol-5-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride can be achieved through several methods. One efficient and sustainable method involves the construction of the triazole ring under continuous-flow conditions. This metal-free process is atom economical, highly selective, and environmentally benign. The continuous, one-pot method avoids chromatography and isolation steps, leading to higher yields compared to earlier batch routes .
Another approach involves the alkylation of 3-methyl-1H-1,2,4-triazole. Initial synthetic routes faced challenges such as poor regioselectivity and low yield, but these issues were significantly improved in second-generation approaches. Key concepts for the alternative synthesis include the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole and the de novo synthesis of the triazole core .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable routes that can be demonstrated on a large scale (e.g., >100 g). These methods focus on improving yield, selectivity, and safety while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid
Uniqueness
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H8ClN3O2 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-3-6-4(8-7-3)2-5(9)10;/h2H2,1H3,(H,9,10)(H,6,7,8);1H |
InChI Key |
HFHQJGWHVSSMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


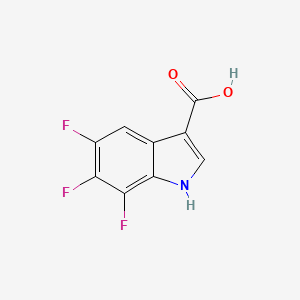
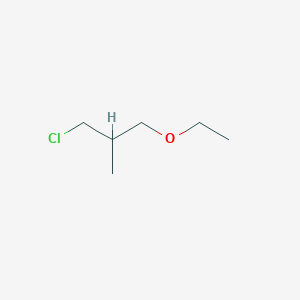
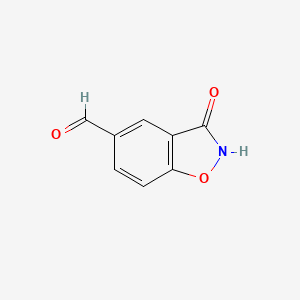
![1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one](/img/structure/B13231739.png)

amine](/img/structure/B13231750.png)

![2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13231761.png)
![tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13231762.png)
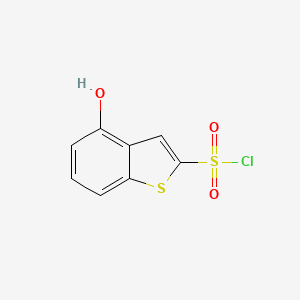
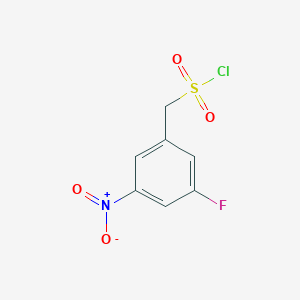


![tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate](/img/structure/B13231802.png)
